Tylophorine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tylophorine is an alkaloid found primarily in the roots and leaves of the Tylophora indica plant, a climbing vine native to Southeast Asia []. It has gained significant interest in the scientific community due to its potential therapeutic properties. Here's a breakdown of its applications in scientific research:

Antiviral Activity

Studies suggest that tylophorine exhibits antiviral properties against various viruses. Research has shown its effectiveness in inhibiting the replication of Hepatitis B virus (HBV) and Hepatitis C virus (HCV) in cell cultures. Additionally, it has demonstrated potential activity against the dengue virus and the influenza virus [, ].

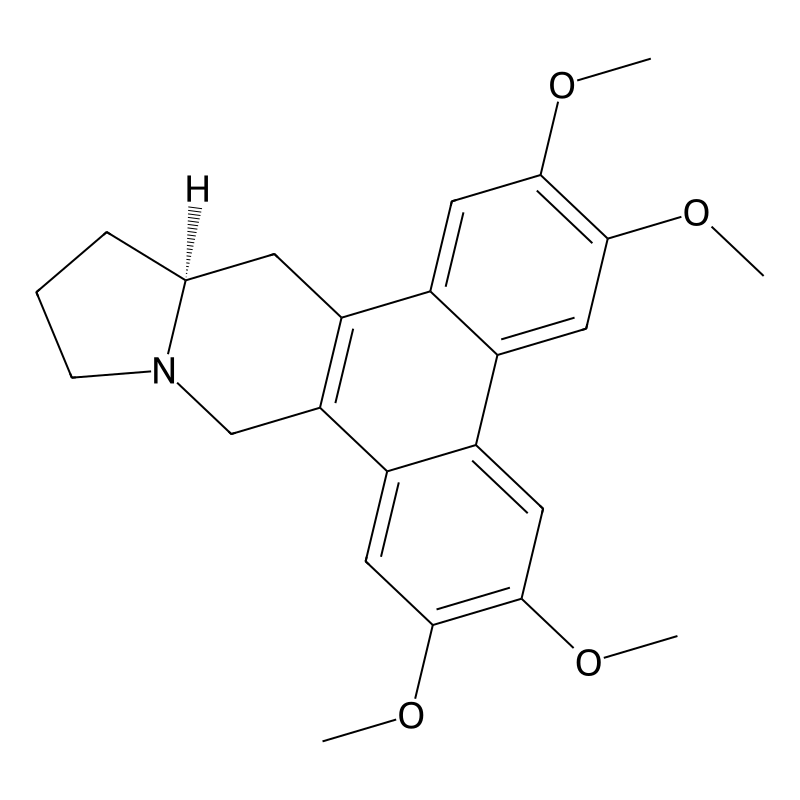

Tylophorine is a phenanthroindolizidine alkaloid primarily derived from the plant Tylophora indica, belonging to the family Asclepiadaceae. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of approximately 393.19 g/mol. Tylophorine features a complex structure characterized by a methoxyl-substituted phenanthrene ring system linked to an indolizidine ring at the 9,10-position. The compound is noted for its significant biological activities, particularly in the realm of medicinal chemistry, where it exhibits promising anticancer properties and potential therapeutic applications against various diseases

Additionally, degradation studies have revealed that tylophorine can undergo various transformations under specific conditions, highlighting its reactivity and potential for further synthetic applications .

Tylophorine exhibits a wide range of biological activities:

- Anticancer Properties: It has been shown to possess antiproliferative effects against various cancer cell lines by inhibiting cyclin D1 expression and reducing protein biosynthesis. This action contributes to its potential as an anticancer agent

And Biotechnological ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211505/" rel="nofollow noopener" target="_blank"> .

- Research Tool: Tylophorine serves as a valuable tool in pharmacological studies aimed at understanding cellular mechanisms involved in cancer progression and treatment responses.

Tylophorine can be synthesized through several methods:

- Traditional Synthetic Routes:

- One method involves the synthesis of an amide-ester followed by reactions with triethyloxonium fluoroborate and sodium borohydride, leading to the formation of intermediate compounds that eventually yield tylophorine through Clemmensen reduction .

- Another approach utilizes biogenetic patterns involving the condensation of specific acids with pyrrolines derived from putrescine or ornithine, followed by cyclization and reduction steps .

- Free Radical Reactions:

Tylophorine shares structural similarities with several other alkaloids from the Asclepiadaceae family. Here are some notable compounds for comparison:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Tylophorinine | C₁₃H₁₅NO₄ | Similar structure; exhibits cytotoxic properties |

| Tylophrinidine | C₁₂H₁₄NO₄ | Related compound; also shows biological activity |

| Septicine | C₁₃H₁₅NO₄ | Shares phenanthroindolizidine structure; known for antiproliferative effects |

Tylophorine is unique due to its specific methoxyl substitutions and distinct biological activity profile compared to these similar compounds. Its potent effects on cancer cells and potential antiviral properties set it apart as a significant compound for further research and application in medicinal chemistry

Mass spectrometric analysis of tylophorine yields a characteristic fragmentation pattern diagnostic for phenanthroindolizidine alkaloids. The molecular ion peak appears at m/z 393, corresponding to the molecular formula C₂₄H₂₇NO₄⁺ [24] [23]. This molecular ion often exhibits relatively low intensity due to facile fragmentation processes. The base peak typically occurs at m/z 323, arising from loss of the pyrrolidine fragment (mass 70) through a characteristic retro-Diels-Alder reaction [23]. This fragmentation represents cleavage of the characteristic five-membered nitrogen-containing ring system and serves as a diagnostic feature for this alkaloid class. Additional significant fragment ions include peaks arising from stepwise methyl group losses, generating signals at m/z 308, 293, and 278 [23]. The mass spectral fragmentation pattern reflects the structural arrangement of methoxyl substituents and the pentacyclic framework, providing unambiguous identification of the compound. High-resolution mass spectrometry confirms the exact molecular composition, with the calculated mass for C₂₄H₂₇NO₄⁺ being 393.1940 Da [13]. Electrospray ionization mass spectrometry often produces protonated molecular ions [M+H]⁺ at m/z 394 under positive ion mode conditions. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in tylophorine. The absence of hydroxyl functionality is confirmed by the lack of broad O-H stretching vibrations in the 3200-3600 cm⁻¹ region [23]. Aromatic C-H stretching appears around 3030 cm⁻¹, while aliphatic C-H stretching vibrations occur in the typical range of 2850-2960 cm⁻¹ [25]. The aromatic C=C stretching vibrations manifest as medium-intensity bands at approximately 1600 and 1510 cm⁻¹, consistent with the substituted phenanthrene system [23] [25]. Characteristic C-O-C ether stretching vibrations from the methoxyl groups appear at 1160 and 1110 cm⁻¹ [23]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for compound identification. Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima reflecting the extended conjugated aromatic system. In ethanol solution, tylophorine exhibits absorption maxima at 257, 286, 339, and 356 nm [5] [23]. The corresponding logarithmic extinction coefficients (log ε) are 4.7, 4.42, 3.28, and 3.19, respectively, indicating strong electronic transitions [5]. In methanol, similar absorption patterns occur with maxima at 258, 287, and 340 nm [12] [23]. The absence of bathochromic shifts upon addition of sodium hydroxide confirms the lack of phenolic hydroxyl groups, distinguishing tylophorine from related hydroxylated alkaloids [23]. These spectral characteristics provide definitive identification parameters for analytical applications. Table 3: Spectroscopic Characterization ParametersAspect Details Absolute Configuration S-configuration at C-13a position Stereogenic Centers One defined stereocenter at position 13a IUPAC Name (S-enantiomer) (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinoline Alternative Name 2,3,6,7-tetramethoxyphenanthro[9,10:6′,7′]indolizidine InChI Key SSEUDFYBEOIWGF-AWEZNQCLSA-N SMILES (S-configuration) COC1=CC2=C(C=C1OC)C3=C(C=C(OC)C(OC)=C3)C4=C2C[C@@H]5CCCN5C4 Mass Spectrometry Profile

Infrared and Ultraviolet Spectral Features

Technique Parameter/Feature Value/Description UV-Vis λmax in Ethanol (nm) 257, 286, 339, 356 UV-Vis Log ε values 4.7, 4.42, 3.28, 3.19 IR C-H stretching (aromatic) ~3030 cm⁻¹ IR C=C aromatic stretching 1600, 1510 cm⁻¹ IR C-O-C ether stretching 1160, 1110 cm⁻¹ MS Molecular ion peak [M]⁺ m/z 393 MS Base peak fragmentation m/z 323 (loss of pyrrolidine) ¹H NMR Aromatic region δ 7.0-8.0 ppm ¹H NMR Methoxy groups δ 3.8-4.0 ppm (OCH₃) ¹³C NMR Aromatic carbons δ 148-150 ppm (methoxylated)

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yao T, Zhang H, Zhao Y. Synthesis of 9,10-Phenanthrenes via Palladium-Catalyzed Aryne Annulation by o-Halostyrenes and Formal Synthesis of (±)-Tylophorine. Org Lett. 2016 Jun 3;18(11):2532-5. doi: 10.1021/acs.orglett.6b00558. PubMed PMID: 27188401.

3: Wen T, Wang Z, Meng X, Wu M, Li Y, Wu X, Zhao L, Wang P, Yin Z, Li-Ling J, Wang Q. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity. ACS Med Chem Lett. 2014 Jul 23;5(9):1027-31. doi: 10.1021/ml500255j. PubMed PMID: 25221661; PubMed Central PMCID: PMC4160763.

4: Su B, Zhang H, Deng M, Wang Q. An enantioselective strategy for the total synthesis of (S)-tylophorine via catalytic asymmetric allylation and a one-pot DMAP-promoted isocyanate formation/Lewis acid catalyzed cyclization sequence. Org Biomol Chem. 2014 Jun 14;12(22):3616-21. doi: 10.1039/c4ob00200h. PubMed PMID: 24756131.

5: Zheng Y, Liu Y, Wang Q. Collective asymmetric synthesis of (-)-antofine, (-)-cryptopleurine, (-)-tylophorine, and (-)-tylocrebrine with tert-butanesulfinamide as a chiral auxiliary. J Org Chem. 2014 Apr 18;79(8):3348-57. doi: 10.1021/jo500013e. PubMed PMID: 24679059.

6: Saraswati S, Kanaujia PK, Kumar S, Kumar R, Alhaider AA. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis. Mol Cancer. 2013 Jul 29;12:82. doi: 10.1186/1476-4598-12-82. PubMed PMID: 23895055; PubMed Central PMCID: PMC3733984.

7: Yang CW, Lee YZ, Hsu HY, Wu CM, Chang HY, Chao YS, Lee SJ. c-Jun-mediated anticancer mechanisms of tylophorine. Carcinogenesis. 2013 Jun;34(6):1304-14. doi: 10.1093/carcin/bgt039. PubMed PMID: 23385061.

8: Su B, Chen F, Wang Q. An enantioselective strategy for the synthesis of (S)-tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/imine-reduction cascade sequence. J Org Chem. 2013 Mar 15;78(6):2775-9. doi: 10.1021/jo302725q. PubMed PMID: 23373672.

9: Stoye A, Peez TE, Opatz T. Left, right, or both? On the configuration of the phenanthroindolizidine alkaloid tylophorine from Tylophora indica. J Nat Prod. 2013 Feb 22;76(2):275-8. doi: 10.1021/np300838w. PubMed PMID: 23369033.

10: Wang Y, Wong HC, Gullen EA, Lam W, Yang X, Shi Q, Lee KH, Cheng YC. Cryptopleurine analogs with modification of e ring exhibit different mechanism to rac-cryptopleurine and tylophorine. PLoS One. 2012;7(12):e51138. doi: 10.1371/journal.pone.0051138. PubMed PMID: 23251437; PubMed Central PMCID: PMC3519526.

11: Lee YZ, Yang CW, Hsu HY, Qiu YQ, Yeh TK, Chang HY, Chao YS, Lee SJ. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity. J Med Chem. 2012 Dec 13;55(23):10363-77. doi: 10.1021/jm300705j. PubMed PMID: 23167614.

12: Meng X, Zhang Y, Jia Z, Huo X, He X, Tian G, Wu M, Wang Z, Zhou X, Xiong S, Gao X, Wu Z, Han J, Zhao L, Wang P, Hong Z, Wang Q, Yin Z. A novel tylophorine analog W-8 up-regulates forkhead boxP3 expression and ameliorates murine colitis. J Leukoc Biol. 2013 Jan;93(1):83-93. doi: 10.1189/jlb.0812402. PubMed PMID: 23142729.

13: Wen T, Li Y, Wu M, Chen X, Han L, Bao X, Wang Z, Wang K, Hu Y, Zhou X, Wu Z, Wang P, Hong Z, Zhao L, Wang Q, Yin Z. A novel tylophorine analog NK-007 ameliorates colitis through inhibition of innate immune response. Int Immunopharmacol. 2012 Dec;14(4):487-94. doi: 10.1016/j.intimp.2012.08.008. PubMed PMID: 22929538.

14: Niphakis MJ, Gay BC, Hong KH, Bleeker NP, Georg GI. Synthesis and evaluation of the anti-proliferative and NF-κB activities of a library of simplified tylophorine analogs. Bioorg Med Chem. 2012 Oct 1;20(19):5893-900. doi: 10.1016/j.bmc.2012.07.044. PubMed PMID: 22910225.

15: Xu X, Liu Y, Park CM. Rhodium(III)-catalyzed intramolecular annulation through C-H activation: total synthesis of (±)-antofine, (±)-septicine, (±)-tylophorine, and rosettacin. Angew Chem Int Ed Engl. 2012 Sep 10;51(37):9372-6. doi: 10.1002/anie.201204970. PubMed PMID: 22907635.

16: Lahm G, Stoye A, Opatz T. A five-step synthesis of (±)-tylophorine via a nitrile-stabilized ammonium ylide. J Org Chem. 2012 Aug 3;77(15):6620-3. doi: 10.1021/jo3011045. PubMed PMID: 22783990.

17: Wen T, Li Y, Wu M, Sun X, Bao X, Lin Y, Hao J, Han L, Cao G, Wang Z, Liu Y, Wu Z, Hong Z, Wang P, Zhao L, Li Z, Wang Q, Yin Z. Therapeutic effects of a novel tylophorine analog, NK-007, on collagen-induced arthritis through suppressing tumor necrosis factor α production and Th17 cell differentiation. Arthritis Rheum. 2012 Sep;64(9):2896-906. doi: 10.1002/art.34528. PubMed PMID: 22576707.

18: Wang K, Hu Y, Liu Y, Mi N, Fan Z, Liu Y, Wang Q. Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents. J Agric Food Chem. 2010 Dec 8;58(23):12337-42. doi: 10.1021/jf103440s. PubMed PMID: 21058739.

19: Wang Y, Gao W, Svitkin YV, Chen AP, Cheng YC. DCB-3503, a tylophorine analog, inhibits protein synthesis through a novel mechanism. PLoS One. 2010 Jul 15;5(7):e11607. doi: 10.1371/journal.pone.0011607. PubMed PMID: 20657652; PubMed Central PMCID: PMC2904705.

20: Stoye A, Opatz T. Racemization-free synthesis of (S)-(+)-tylophorine from L-proline by radical cyclization. Org Lett. 2010 May 7;12(9):2140-1. doi: 10.1021/ol100652b. PubMed PMID: 20377275.

Explore Compound Types